molecular formula C17H17NO2 B11849367 (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol CAS No. 1443312-01-3

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B11849367
CAS No.: 1443312-01-3
M. Wt: 267.32 g/mol
InChI Key: DLHFPJOMNXUKSW-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyrrole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols or pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its biological activity and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Another precursor used in the synthesis.

    Naphthol derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

This compound is unique due to its combination of a methoxy-substituted naphthalene ring and a methyl-substituted pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1443312-01-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6-methoxynaphthalen-2-yl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C17H17NO2/c1-18-9-3-4-16(18)17(19)14-6-5-13-11-15(20-2)8-7-12(13)10-14/h3-11,17,19H,1-2H3

InChI Key

DLHFPJOMNXUKSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC3=C(C=C2)C=C(C=C3)OC)O

Origin of Product

United States

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